molecular formula C24H24ClFN2O3 B14103825 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14103825
M. Wt: 442.9 g/mol
InChI Key: JOZXJKAGMYIHOS-UHFFFAOYSA-N
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Description

7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups at specific positions on the aromatic ring.

    Attachment of the diethylamino propyl group: This step involves nucleophilic substitution reactions to attach the diethylamino propyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in larger reactors.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential for diverse applications. The presence of both chloro and fluoro substituents, along with the diethylamino propyl group, provides a unique set of chemical properties that can be exploited in various research and industrial contexts.

Properties

Molecular Formula

C24H24ClFN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H24ClFN2O3/c1-3-27(4-2)12-5-13-28-21(15-6-9-17(26)10-7-15)20-22(29)18-14-16(25)8-11-19(18)31-23(20)24(28)30/h6-11,14,21H,3-5,12-13H2,1-2H3

InChI Key

JOZXJKAGMYIHOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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